Phorate sulfoxide

Description

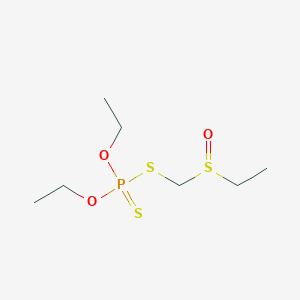

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(ethylsulfinylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS3/c1-4-9-11(12,10-5-2)13-7-14(8)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQHTUDGPWMPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042283 | |

| Record name | Phorate sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-03-6 | |

| Record name | Phorate sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorate sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(ethanesulfinyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate and Distribution Dynamics of Phorate Sulfoxide

Degradation Kinetics and Environmental Persistence Assessments

The persistence of phorate (B1677698) sulfoxide (B87167) in the environment is influenced by several factors, including its susceptibility to hydrolysis and its degradation rates in different environmental matrices.

Hydrolysis Half-Lives Across Varying pH Conditions

The rate of hydrolysis of phorate sulfoxide is significantly dependent on the pH of the aqueous solution. At a constant temperature of 25°C, its stability varies considerably across different pH levels. The hydrolysis half-life of this compound is estimated to be 185 days at pH 5, 118 days at pH 7, and decreases to 7.02 days at pH 9. fao.org This indicates that this compound is more persistent in acidic and neutral waters and degrades more rapidly under alkaline conditions. fao.orgusu.edu The degradation pathway is also pH-dependent, particularly at elevated temperatures, with de-esterification being the primary reaction in the pH range of 5-7. fao.org

Interactive Data Table: Hydrolysis Half-Lives of Phorate and its Metabolites at 25°C

| Compound | pH 5 (days) | pH 7 (days) | pH 9 (days) |

| Phorate | 2.36 | 2.47 | 2.08 |

| This compound | 185 | 118 | 7.02 |

| Phorate Sulfone | 77.1 | 60.2 | 5.25 |

Source: Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment and the WHO Core Assessment Group, 2005. fao.org

Degradation Rates in Different Environmental Matrices (Soil, Water, Sediment)

In soil, phorate rapidly oxidizes to this compound, which then further converts to phorate sulfone. fao.orgkoreascience.kr this compound degrades more slowly than the parent compound. fao.org For instance, in a sandy loam soil, the half-life of phorate was estimated to be 3 days, while the half-life of this compound was 75 days. fao.org In a silt-loam soil at 25°C, both phorate and its sulfoxide and sulfone metabolites persisted for more than 16 weeks. oup.com The degradation rate can be influenced by soil properties such as clay content and saturation. koreascience.krkoreascience.kr

In aquatic environments, phorate and its metabolites, including this compound, can persist for extended periods. A study in northern prairie wetlands found that this compound was present in both water and sediment for the entire 28-day study period. tandfonline.comtandfonline.com The concentration of phorate metabolites, including the sulfoxide, was observed to increase in the water over time. tandfonline.comtandfonline.com While phorate concentrations were higher in sediments than its metabolites, the persistence of this compound in the water column is a significant factor in its environmental fate. tandfonline.comtandfonline.com

Comparative Persistence Relative to Phorate and Phorate Sulfone

This compound is notably more persistent than its parent compound, phorate, but generally less persistent than its other primary metabolite, phorate sulfone. fao.orgepa.govcambridge.org Aerobic soil metabolism studies have shown that phorate degrades rapidly, while this compound degrades more slowly, and phorate sulfone is the most persistent of the three. fao.org The half-life of this compound in soil has been reported to be around 75 days, significantly longer than the 3-day half-life of phorate under similar conditions. fao.org In contrast, the half-life of phorate sulfone can be even longer, though it can be difficult to determine experimentally. fao.org This hierarchy of persistence (phorate sulfone > this compound > phorate) is a critical factor in the long-term environmental impact of phorate use. epa.govcambridge.org

Mobility and Transport in Environmental Compartments

The movement of this compound through soil and into water systems is a key aspect of its environmental risk profile.

Leaching Potential and Soil Column Studies

This compound is more mobile in soil than its parent compound, phorate. epa.gov Soil column studies have demonstrated the potential for phorate and its metabolites to move through the soil profile. researchgate.net While parent phorate is considered moderately mobile, its degradation products, this compound and phorate sulfone, exhibit greater mobility. epa.gov Despite this, studies have shown that the majority of phorate and its metabolites, including the sulfoxide, tend to remain in the upper layer of the soil (0-10 cm). researchgate.net One study indicated that phorate has some potential to leach through the soil to groundwater. canada.ca The leaching potential is influenced by soil type, with factors like organic matter content playing a role in the retention of these compounds. researchgate.net

Movement into Surface and Groundwater Systems

The increased persistence and mobility of this compound compared to parent phorate elevate the risk of surface and groundwater contamination. epa.gov While parent phorate may contaminate surface water through runoff, its rapid hydrolysis limits its persistence. epa.gov Conversely, the more stable this compound can persist and move into water systems. epa.gov The potential for phorate and its degradates to contaminate groundwater exists, although reports of actual detections in groundwater are limited. epa.gov The presence of this compound in wetland water and sediment for extended periods highlights its potential to enter and persist in surface water systems. tandfonline.comtandfonline.com

Distribution in Aquatic Sediments

In aquatic environments, phorate and its metabolites, including this compound, are found in both the water column and sediment. tandfonline.com Studies conducted in wetland mesocosms have shown that while the parent phorate compound's concentration decreases over time in water, the concentrations of its metabolites, this compound and phorate sulfone, tend to increase. tandfonline.com

Influencing Factors on Environmental Transformation of this compound

The transformation and degradation of phorate to this compound, and the subsequent fate of this compound, are governed by a complex interplay of soil characteristics, environmental conditions, and agricultural practices.

Impact of Soil Properties (e.g., Soil Moisture, Organic Carbon, pH)

Soil properties play a determinative role in the transformation pathways of phorate and the persistence of its metabolites.

Soil Moisture: The level of soil moisture significantly dictates the primary degradation pathway. In non-flooded soils, with lower moisture content (e.g., 60% water holding capacity), oxidation is the dominant process, leading to the formation of this compound as the main metabolite. tandfonline.comresearchgate.net Conversely, in flooded, anaerobic soils, hydrolysis becomes the major degradation route, resulting in different metabolites like diethyl dithiophosphate. tandfonline.comresearchgate.net Phorate is generally more persistent in non-flooded soils compared to flooded ones. tandfonline.com

Organic Carbon: Soil organic carbon content influences the fate of phorate and its metabolites. researchgate.net The adsorption of this compound to soil particles is positively correlated with the soil's organic carbon content. epa.gov This adsorption can reduce the bioavailability of the compound for microbial degradation or plant uptake.

pH: Soil pH has been shown to have a very strong relationship with the adsorption of this compound. epa.gov This suggests that the acidity or alkalinity of the soil is a critical factor in determining the mobility and bioavailability of this metabolite.

Soil Texture: Properties like clay content also influence degradation rates. koreascience.kr In packed soil column studies, over 90% of phorate and its metabolites were recovered in the upper 10 cm of soil, indicating low mobility. researchgate.net

Table 1: Influence of Soil Properties on this compound

| Soil Property | Effect on Phorate / this compound | Research Finding | Citation |

|---|---|---|---|

| Moisture | Determines degradation pathway | Oxidation to this compound is the primary pathway in non-flooded soils, while hydrolysis dominates in flooded soils. | tandfonline.comresearchgate.net |

| Organic Carbon | Influences adsorption | Adsorption of this compound is related to the organic carbon content of the soil. | epa.gov |

| pH | Influences adsorption | The adsorption of this compound is strongly correlated with soil pH. | epa.gov |

| Clay Content | Affects degradation rate | Different half-life patterns are observed in soils with varying clay content. | koreascience.kr |

Effects of Environmental Conditions (e.g., Temperature, Oxygen, Sunlight)

Ambient environmental conditions are pivotal in mediating the transformation rates of this compound.

Temperature: An increase in temperature generally accelerates the degradation of phorate. tandfonline.com Higher temperatures can also lead to an increased uptake of phorate and its metabolites from the soil by plants. fao.orginchem.org

Oxygen: The presence or absence of oxygen, as seen in non-flooded (aerobic) versus flooded (anaerobic) conditions, is a primary determinant of the metabolic pathway. tandfonline.com this compound is the characteristic metabolite of the aerobic, oxidative pathway. tandfonline.comresearchgate.net

Sunlight (Photolysis): Photodegradation can contribute to the breakdown of phorate. Aqueous photolysis is one of the routes of dissipation that can lead to the formation of degradates such as formaldehyde (B43269) from the parent compound. epa.gov

Role of Soil Amendments (e.g., Biochar) on Metabolic Transformation

The addition of soil amendments can alter the persistence and transformation of pesticides.

Biochar: The application of biochar, a carbon-rich material, can influence the fate of phorate. Studies have shown that biochar amendments can enhance the metabolic transformation of phorate into its sulfoxide and sulfone metabolites. researchgate.net Biochar's high surface area and porosity can increase the adsorption of pesticides. mdpi.commdpi.com This increased sorption can, in some cases, reduce the bioavailability of the pesticide for microbial degradation, thereby suppressing degradation rates. mdpi.com However, it can also accelerate metabolic transformation under certain moisture conditions. researchgate.net

Bioavailability and Residue Profile in Agricultural and Natural Systems

Following the application of phorate to soil, it is absorbed by plants and metabolized, leading to the presence of this compound and phorate sulfone as the primary residues within plant tissues. epa.govinchem.org

Phorate itself degrades rapidly in soil, but its metabolites are more persistent. fao.org In a study on sandy loam soil, the half-life of parent phorate was estimated at 3 days, whereas the half-life for its metabolite this compound was 75 days. fao.org In another study in a sugarcane ecosystem, the half-life of parent phorate was 5.5 days, while the total residues (phorate + sulfoxide + sulfone) had a combined half-life of 19.8 days. nih.gov

The residue profile in crops shows a predominance of these oxidized metabolites.

In potatoes, radishes, and carrots, this compound and phorate sulfone are the major compounds found in extracts. fao.org

Similarly, in oat greens and roots, these two metabolites are the main residues detected. fao.org

A field study with radishes grown in phorate-treated soil found low levels (0.04-0.18 mg/kg) of this compound and sulfone in the first year, with no residues detected in the second year of cultivation. fao.org Carrots grown in the same soils showed no detectable residues in the first year. fao.orgcambridge.org

Table 2: Residue Profile of Phorate Metabolites in Various Crops

| Crop | Major Residues Detected | Observation | Citation |

|---|---|---|---|

| Potatoes | This compound, Phorate sulfone | Major compounds present in dichloromethane (B109758) extracts. | fao.org |

| Radishes | This compound, Phorate sulfone | Low residues (0.04-0.18 mg/kg) found in the first year after treatment; none in the second year. | fao.orgcambridge.org |

| Carrots | This compound, Phorate sulfone | Major compounds in extracts, though no residues were detected in a field trial in the first year. | fao.orgcambridge.org |

| Oats | This compound, Phorate sulfone | Major compounds present in greens and roots. | fao.org |

| Maize (Corn) | This compound, Phorate sulfone | Residues of sulfoxide and sulfone persisted for 28 days, while parent phorate was non-detectable after 14 days. | epa.gov |

Ecotoxicological Assessments and Mechanistic Toxicity of Phorate Sulfoxide

Comparative Acetylcholinesterase (AChE) Inhibition Potency

The primary mechanism of toxicity for organophosphate compounds and their metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve function. The potency of this inhibition varies significantly among the different metabolic forms of phorate (B1677698).

Phorate itself is a relatively weak inhibitor of AChE and requires metabolic activation to exert significant toxicity. oup.com The metabolic process involves oxidation, which can occur at two sites on the phorate molecule, leading to a suite of metabolites with varying toxicities. The conversion of the phosphorothioate (B77711) (P=S) group to a phosphate (B84403) (P=O) group, forming "oxon" analogs, dramatically increases AChE inhibitory power. nih.gov Further oxidation of the thioether side chain creates sulfoxide (B87167) and sulfone derivatives.

Phorate is metabolized into phorate sulfoxide and phorate sulfone. nih.gov Research indicates that the cholinesterase inhibition by phorate and this compound is weak. nih.gov In contrast, the oxygenated metabolites, or oxons, are far more potent. Phorate-oxon (B1209986) is significantly more inhibitory than the parent compound. oup.com This bioactivation can continue, converting phorate-oxon to phorate-oxon sulfoxide and subsequently to phorate-oxon sulfone, with each step further increasing the AChE inhibitory potency. nih.gov Studies have confirmed that phorate and this compound are less potent AChE inhibitors than phorate-oxon, with phorate-oxon sulfoxide being one of the most potent inhibitors among the metabolites. orst.eduresearchgate.netusgs.gov

The relative inhibitory potency of these compounds is often quantified by the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition by Phorate and its Metabolites

| Compound | AChE IC50 (µM) | Relative Potency Comparison |

|---|---|---|

| Phorate | 3100 | Weak Inhibitor nih.gov |

| This compound | 1500 | Weak Inhibitor nih.gov |

| Phorate-Oxon | 3 | ~1000x more toxic than Phorate nih.gov |

The inhibition of AChE by organophosphates like phorate and its metabolites leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. nih.govepa.gov This accumulation results in the continuous stimulation of acetylcholine receptors, causing hyperactivity of the cholinergic system. epa.gov

This overstimulation can produce a range of negative consequences for the nervous system, including muscle tremors, convulsions, and, in severe cases, respiratory failure and death. epa.gov The toxic effects associated with organophosphate insecticides are primarily caused by the electrophilic oxon groups attacking the active site on acetylcholinesterase, which inhibits the enzyme's ability to break down acetylcholine. nih.gov Even low-level, asymptomatic exposure to anticholinesterase toxins can leave the brain vulnerable to neurological problems later in life. epa.gov

Aquatic Ecotoxicity Studies

The presence of phorate and its metabolites, including this compound, in aquatic environments poses a significant risk to wildlife.

Specific ecotoxicity data detailing the direct effects of the this compound metabolite on invertebrate species such as Ceriodaphnia dubia and Daphnia magna are limited in the scientific literature. However, studies on the parent compound, phorate, provide insight into the potential risks for these organisms, as phorate's toxicity is intrinsically linked to its metabolic products.

The parent compound phorate is known to be highly toxic to aquatic invertebrates. orst.edu Studies conducted in wetland mesocosms have shown that phorate application caused significant mortality in amphipods and chironomids, with populations recovering only slightly even one month after treatment. oup.comresearchgate.net Other sensitive macroinvertebrate taxa include Odonata (dragonflies and damselflies), Hemiptera (true bugs), and Ephemeroptera (mayflies). oup.comresearchgate.net Given that phorate's toxicity is mediated by its more potent metabolites like phorate-oxon sulfoxide, the presence of these degradates in aquatic systems is expected to be a primary driver of the observed adverse effects on invertebrate populations. epa.gov

The ultimate toxicity of phorate to fish is driven by the subsequent formation of highly potent anticholinesterase metabolites like phorate-oxon sulfoxide. orst.eduresearchgate.net Exposure to pesticides can have numerous sublethal effects on salmon, including altered swimming ability and increased stress, which can reduce feeding, impair predator avoidance, and increase susceptibility to disease. escholarship.org

Environmental conditions can significantly alter the toxicity of pesticides. For euryhaline fish like Coho Salmon, which can tolerate a wide range of salinities, acclimation to hypersaline environments has been shown to dramatically increase the toxicity of phorate. orst.eduresearchgate.netusgs.gov

In one study, the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for phorate in freshwater-acclimated Coho Salmon was 67.3 µg/L. orst.eduusgs.gov However, for salmon acclimated to a hypersaline environment (32 g/L), the 96-hour LC50 dropped to 2.1 µg/L, representing a 32-fold increase in toxicity. orst.eduresearchgate.net This enhanced toxicity is linked to changes in the metabolic bioactivation of phorate. While the formation of the primary metabolite, this compound, tends to decrease in higher salinity, the formation of the more potent AChE inhibitors, phorate-oxon and phorate-oxon sulfoxide, is significantly enhanced in the liver, gill, and olfactory tissues. orst.eduusgs.gov This shift in metabolic pathways leads to a greater susceptibility of the fish to the potent anticholinesterase effects of the oxon sulfoxide metabolites under hypersaline conditions. orst.eduresearchgate.netusgs.gov

Table 2: Effect of Salinity on Phorate Toxicity in Coho Salmon (Oncorhynchus kisutch)

| Condition | 96-hour LC50 (µg/L) | 95% Confidence Interval |

|---|---|---|

| Freshwater (<0.5 g/L) | 67.3 ± 3.4 | 53.4 to 81.2 orst.edu |

Terrestrial Ecotoxicity Studies

This compound, a primary metabolite of the organophosphate insecticide phorate, presents a significant ecotoxicological risk to terrestrial environments. Its formation from the parent compound leads to persistent and mobile toxic entities within ecosystems, posing a threat to non-target wildlife. pic.int

Phorate and its metabolites, including this compound, are recognized for their extreme toxicity to avian species. pic.int The primary mode of toxic action is the inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve impulse transmission. psu.edu This inhibition leads to a range of adverse effects, from sublethal behavioral changes to outright mortality.

Field evidence has repeatedly demonstrated the risk that phorate-containing products pose to birds. For instance, the granular formulation of phorate has been implicated in waterfowl and raptor mortalities, with incidents reported where birds ingested the toxic granules. epa.gov In some documented cases, secondary poisoning of raptors, such as bald eagles, has occurred after they consumed prey contaminated with phorate. researchgate.net

The acute toxicity of phorate is high for birds, and while specific LD50 values for this compound are not as extensively documented, the toxicity of the parent compound and its metabolites is a major concern. psu.eduresearchgate.net It is understood that different avian species exhibit varying levels of sensitivity to these compounds. epa.gov For example, studies have shown disparities in susceptibility between species like the red-winged blackbird and the house sparrow when exposed to another organophosphate, terbufos, highlighting that a single species is not representative of all avian risk. epa.gov Beyond direct lethality, sublethal effects can impair reproduction and survival. epa.gov

Mammalian wildlife is also at high risk from exposure to phorate and its sulfoxide metabolite. pic.int The toxic mechanism is the same as in birds, involving the inhibition of acetylcholinesterase. epa.gov Exposure can occur through the consumption of contaminated plants, water, or prey.

Laboratory studies on mammals, such as rats and dogs, are used to infer the potential risks to wild populations. These studies have established that phorate is highly toxic upon acute exposure, with low oral LD50 values. inchem.org For example, the oral LD50 for female and male rats has been reported at 1.1 mg/kg and 2.3 mg/kg, respectively. inchem.org While these are for the parent compound, the metabolites, including this compound, are also of toxicological concern. epa.gov In dogs, dietary concentrations of this compound above 0.32 ppm have been shown to cause cholinesterase depression. inchem.org The persistence of toxic residues in the environment creates a prolonged risk for wildlife. pic.int

Synergistic and Additive Toxicological Responses in Contaminated Ecosystems

In natural settings, organisms are frequently exposed to a cocktail of chemical contaminants, which can lead to combined toxic effects that are not predictable from single-chemical studies. herts.ac.uk When organisms are exposed to multiple substances that act via the same mechanism, such as organophosphates, the resulting toxicity is often additive. nih.gov

This compound shares its primary mechanism of toxicity—acetylcholinesterase inhibition—with other organophosphate and carbamate (B1207046) pesticides. nih.govepa.gov Consequently, simultaneous or sequential exposure to this compound and other AChE-inhibiting pesticides can lead to cumulative, and potentially synergistic, toxic effects. nih.gov Synergism occurs when the combined effect of the chemicals is greater than the sum of their individual effects. beyondpesticides.org Studies on combinations of organophosphates have demonstrated that some mixtures can be lethal at concentrations that are sublethal when the chemicals are present alone. nih.gov This is particularly relevant for this compound in agricultural landscapes where multiple pesticides are often in use.

Considerations for Cumulative Risk Assessment and Environmental Endpoints

The potential for additive and synergistic effects necessitates a cumulative risk assessment (CRA) approach for phorate and its metabolites. epa.govepa.gov A CRA evaluates the combined risks from exposure to multiple chemicals that share a common mechanism of toxicity. epa.gov For organophosphates like phorate, the common mechanism is cholinesterase inhibition, and this forms the basis for grouping these chemicals in a CRA. epa.gov

A comprehensive ecological risk assessment must also consider a range of environmental endpoints beyond acute mortality. usda.govepa.gov For wildlife, these can include sublethal effects on reproduction, development, and behavior, which can have significant long-term impacts on population viability. usda.govnih.gov For example, assessing impacts on the reproductive success of sensitive species or the survival of local populations provides a more ecologically relevant picture of risk than relying solely on individual mortality data. usda.gov

Furthermore, risk assessments should account for the persistence and mobility of toxic metabolites like this compound in the environment. pic.int The fact that phorate can be transformed into the more persistent and mobile this compound and phorate sulfone means that the risk can extend well beyond the initial application period and area. pic.int Therefore, defining appropriate environmental endpoints and employing a cumulative assessment framework are critical for accurately characterizing and mitigating the ecological risks associated with this compound. epa.govnih.gov

Advanced Analytical Methodologies for Phorate Sulfoxide in Research Applications

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography, coupled with advanced detection systems, forms the cornerstone of phorate (B1677698) sulfoxide (B87167) analysis. These methods separate the analyte from other components in a sample, allowing for its precise identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the identification and characterization of phorate and its metabolites, including phorate sulfoxide, in various matrices such as visceral tissues. medwinpublishers.com In this method, the sample extract is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner.

The formation of this compound from its parent compound, phorate, is confirmed by a distinct mass shift. Phorate typically shows a molecular ion ([M]+•) at a mass-to-charge ratio (m/z) of 260. medwinpublishers.com this compound, formed by oxidation, exhibits a low abundance molecular ion at m/z 276, representing a mass increase of 16 m/z units, which corresponds to the addition of a single oxygen atom. medwinpublishers.com The fragmentation pattern is also key to its identification; a major product ion for this compound appears at m/z 153, which results from the loss of the SCH2SOC2H5 group. medwinpublishers.com This detailed mass spectral data allows for unambiguous confirmation of the metabolite's presence. medwinpublishers.com

In a typical analysis, phorate and its metabolites are well-separated, with this compound having a distinct retention time, for instance, 4.79 minutes in one study. medwinpublishers.com

Table 1: GC-MS Identification Parameters for Phorate and its Metabolites

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ion (m/z) |

|---|---|---|---|

| Phorate | 5.64 | 260 | 75 |

| This compound | 4.79 | 276 | 153 |

| Phorate sulfone | Not specified | 292 | 199 |

Source: Sridhar L, et al., International Journal of Forensic Sciences, 2018. medwinpublishers.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Multi-Matrix Analysis

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a leading-edge technique for the simultaneous analysis of multiple pesticide residues, including this compound, across diverse and complex matrices. This method offers higher resolution and faster analysis times compared to conventional HPLC. Its application is critical for monitoring residues in food products of animal origin, which are often rich in proteins and fats. nih.gov

Research has demonstrated the successful development and validation of UHPLC-MS/MS methods for detecting phorate and its five key metabolites (phorate sulfone, this compound, phoratoxon (B113761), phoratoxon sulfone, and phoratoxon sulfoxide) in challenging matrices like porcine muscle, chicken muscle, and table eggs. nih.govresearchgate.net The high sensitivity of this technique allows for very low detection limits. For example, in a study on animal products, the limit of detection (LOD) for this compound was 0.001 mg/kg, and the limit of quantification (LOQ) was 0.004 mg/kg. nih.gov Another study focusing on eggs reported an even lower LOD of 0.0005 mg/kg and an LOQ of 0.0015 mg/kg for this compound. scitepress.org

The method's robustness is confirmed through validation studies that assess linearity, recovery, and precision. Across various animal-derived matrices, matrix-matched calibrations showed excellent linearity (determination coefficient ≥ 0.995). nih.gov Recovery rates, which measure the accuracy of the extraction process, were found to be satisfactory, typically ranging from 74.22% to 119.89% with relative standard deviations (RSDs) below 10%. nih.gov This demonstrates the method's capability to accurately quantify this compound in different complex food samples, making it a versatile tool for food safety monitoring. nih.govnih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely employed for the definitive quantification of this compound residues. researchgate.net It is considered a benchmark for official analytical methods in food safety for determining phorate and its full suite of metabolites, including this compound, phorate sulfone, phorate oxon, phorate oxon sulfoxide, and phorate oxon sulfone. researchgate.net

In LC-MS/MS analysis, quantification is typically achieved using a multiple reaction monitoring (MRM) mode, which provides exceptional specificity. researchgate.net This mode monitors a specific precursor ion-to-product ion transition for each target analyte. For this compound, specific MRM transitions are optimized to ensure accurate detection and measurement, even in the presence of complex matrix interferences. lcms.cz The use of electrospray ionization (ESI) in the positive ion mode is common for these compounds. scitepress.org

Validation studies for LC-MS/MS methods demonstrate their reliability. For instance, an official method developed for livestock samples (beef and milk) showed excellent linearity for this compound over a calibration range of 0.005-0.5 mg/L, with a coefficient of determination (r²) greater than 0.996. researchgate.net Recovery studies in beef and milk at various concentrations yielded results between 79.2% and 113.9%, with relative standard deviations (RSDs) under 19.2%, conforming to regulatory guidelines. researchgate.net The ability to switch between positive and negative ion modes during a single run further enhances the utility of modern LC-MS/MS systems, allowing for the simultaneous analysis of compounds like this compound (positive ion mode) and other pesticides that ionize in negative mode. waters.com

Table 2: Validation Data for LC-MS/MS Quantification of this compound

| Matrix | Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Beef | 0.004 | 95.8 | 10.5 |

| Beef | 0.04 | 101.5 | 6.8 |

| Beef | 0.2 | 98.7 | 5.4 |

| Milk | 0.008 | 92.4 | 12.1 |

| Milk | 0.04 | 99.8 | 7.2 |

| Milk | 0.2 | 102.3 | 4.9 |

Source: Adapted from Ko, A. Y., et al., Development of an Official Analytical Method, 2015. researchgate.net

Gas Chromatography with Flame Photometric Detection (GC-FPD) for Oxidized Residue Analysis

Gas Chromatography with a Flame Photometric Detector (GC-FPD) is a technique that offers high selectivity for phosphorus-containing compounds, making it suitable for the analysis of organophosphate pesticides and their oxidized metabolites like this compound. researchgate.netnih.gov The FPD is specifically sensitive to phosphorus atoms, which simplifies the chromatogram by reducing interference from non-phosphorus matrix components. researchgate.net

While GC-MS is often superior in terms of anti-interference ability and separation, GC-FPD remains a robust and widely used method for routine monitoring. researchgate.netnih.gov It has been successfully applied in multi-residue methods for analyzing numerous organophosphate pesticides and their metabolites in a single run across various fruit and vegetable commodities. nih.goviaea.org However, research indicates that GC-based methods, in general, are highly suitable for detecting the parent phorate compound but can be less effective for the quantification of its more polar and thermally labile metabolites. researchgate.net Specifically, analyzing sulfoxide compounds by GC can be challenging due to the potential for thermal degradation or oxidation into the sulfone form within the hot GC injection port. nih.gov Despite these challenges, methods have been developed to analyze for phorate metabolites, with some studies noting that compounds like the metabolites of phorate are susceptible to elevated recoveries. nih.gov

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to efficiently extract this compound from the sample matrix while simultaneously removing interfering substances that could compromise the analytical results.

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for sample preparation in multi-residue pesticide analysis, including for this compound, in a wide array of complex food and environmental matrices. nih.govnih.gov This approach significantly improves laboratory throughput by simplifying and speeding up the extraction and cleanup process. lcms.czscispace.com

The QuEChERS procedure involves two main steps:

Extraction: The sample (e.g., homogenized chicken muscle, eggs, or plant material) is first extracted with an organic solvent, most commonly acetonitrile (B52724). nih.govscispace.com A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or other buffering salts, is then added. nih.gov The MgSO₄ helps to remove water from the sample and promotes the partitioning of the analytes into the acetonitrile layer, while the other salts help to create a phase separation between the aqueous and organic layers. The tube is shaken vigorously and then centrifuged to separate the layers. nih.gov

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (the acetonitrile extract) is transferred to a new tube containing a small amount of d-SPE sorbents. scispace.com The specific sorbents used depend on the matrix. For many applications involving this compound, a combination of anhydrous MgSO₄ (to remove residual water) and primary secondary amine (PSA) is used. researchgate.net PSA is effective at removing organic acids, sugars, and some fatty acids. scispace.com For matrices with high fat content, a C18 sorbent may also be added to remove lipids, while graphitized carbon black (GCB) can be used to remove pigments like chlorophyll. lcms.czscispace.com After adding the sorbents, the tube is shaken and centrifuged, and the final cleaned-up extract is collected for analysis by LC-MS/MS or GC-MS. scispace.com

The QuEChERS method has been successfully validated for the extraction of phorate and its metabolites from matrices such as porcine muscle, chicken muscle, eggs, and milk, demonstrating its versatility and effectiveness for complex samples. nih.govresearchgate.net

Table 3: Common Components in QuEChERS Extraction and Cleanup for this compound Analysis

| Step | Component | Purpose |

|---|---|---|

| Extraction | Acetonitrile | Extraction solvent for pesticides |

| Magnesium Sulfate (anhydrous) | Removes water, induces phase separation | |

| Sodium Chloride / Sodium Acetate | Buffering agent, aids phase separation | |

| d-SPE Cleanup | Primary Secondary Amine (PSA) | Removes organic acids, sugars, fatty acids |

| C18 (Octadecylsilane) | Removes non-polar interferences (e.g., lipids) | |

| Graphitized Carbon Black (GCB) | Removes pigments (e.g., chlorophyll) and sterols |

Source: Synthesized from multiple sources. researchgate.netresearchgate.netlcms.czscispace.com

Oxidation Strategies for Common Moiety Determination (e.g., to Phorate Oxon Sulfone)

In the analysis of phorate and its metabolites, oxidation strategies are crucial due to the transformation of the parent compound into several more persistent and toxic products. Phorate is rapidly oxidized in biological and environmental systems to form this compound, which is then more slowly oxidized to phorate sulfone. researchgate.net This oxidative pathway is a critical consideration in designing analytical methods. The detection of this compound and phorate sulfone in samples confirms the presence of the parent compound, phorate, even if the parent itself has degraded. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify these oxidized metabolites. For instance, under electron ionization mass spectrometry (EI-MS), this compound shows a molecular ion peak at m/z 276, a +16 m/z shift from the parent phorate, confirming its oxidation. medwinpublishers.com Further oxidation leads to phorate sulfone, which has a molecular ion at m/z 292, a +32 m/z shift from phorate. medwinpublishers.com

Simultaneous analytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed to quantify a suite of these oxidized metabolites, including this compound, phorate sulfone, phorate oxon, phorate oxon sulfoxide, and the terminal metabolite, phorate oxon sulfone. researchgate.netresearchgate.net This "common moiety" approach, which targets multiple related degradation products, is essential for a comprehensive risk assessment, as these metabolites, particularly the sulfoxide and sulfone forms, are often more mobile and persistent in the environment than the original phorate compound. epa.gov The analysis of this group of metabolites provides a more complete picture of the total toxic residue. epa.gov

Validation of Analytical Methods for this compound and its Metabolites

The validation of analytical methods is fundamental to ensure the reliability and accuracy of data for this compound and its related metabolites. Validation procedures typically assess linearity, specificity, accuracy (recovery), precision (relative standard deviation), and the limits of detection and quantification across various sample types. scitepress.orgnih.gov Techniques such as GC-MS and LC-MS/MS are commonly validated for the simultaneous determination of phorate and its five key metabolites, including this compound. researchgate.netresearchgate.net

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For this compound, these limits have been established in a range of complex matrices, demonstrating the capability of modern instrumentation to detect trace levels of the compound. Methods are often validated to meet or exceed the requirements of regulatory guidelines, such as the default maximum residue limit (MRL). researchgate.net

In a study on eggs, the LOD and LOQ for this compound using UPLC-MS/MS were determined to be 0.0005 mg/kg and 0.0015 mg/kg, respectively. scitepress.org Analysis of radish samples by gas chromatography-mass spectrometry established an LOD of 0.003 mg/kg and an LOQ of 0.01 mg/kg for this compound. cabidigitallibrary.org For livestock-derived products like beef and milk, a validated LC-MS/MS method reported a limit of quantification significantly lower than the MRLs set by food safety authorities. researchgate.net The table below summarizes these findings for various sample types.

| Sample Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Source |

|---|---|---|---|---|

| Egg | UPLC-MS/MS | 0.0005 | 0.0015 | scitepress.org |

| Porcine & Chicken Muscle, Table Eggs | UHPLC-MS/MS | 0.001 | 0.004 | researchgate.netresearchgate.net |

| Radish | GC-MS | 0.003 | 0.01 | cabidigitallibrary.org |

| Beef | LC-MS/MS | - | 0.004 | researchgate.net |

| Milk | LC-MS/MS | - | 0.008 | researchgate.net |

Recovery studies are performed to assess the accuracy and efficiency of an analytical method in extracting the target analyte from a sample matrix. The relative standard deviation (RSD) measures the precision or repeatability of the method. For this compound and its metabolites, methods are validated by spiking blank samples at multiple concentration levels.

A UPLC-MS/MS method for eggs reported recovery rates for phorate and its metabolites between 78.6% and 95.6%, with RSDs ranging from 0.3% to 5.6%. scitepress.org In the analysis of porcine and chicken muscle and eggs, recovery rates were satisfactory, falling between 74.22% and 119.89% with RSDs below 10%. researchgate.netresearchgate.net Similarly, a method for radish samples showed average recoveries of 89.2% to 116%, with RSDs between 1.71% and 5.16%. cabidigitallibrary.org For livestock products, recoveries were found to be within 79.2% to 113.9%, with RSDs under 19.2%, consistent with Codex guidelines. researchgate.net These results demonstrate that the developed methods are accurate and reproducible for the analysis of this compound in diverse and complex matrices.

| Sample Matrix | Analytical Method | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Source |

|---|---|---|---|---|

| Egg | UPLC-MS/MS | 78.6 - 95.6 | 0.3 - 5.6 | scitepress.org |

| Porcine & Chicken Muscle, Table Eggs | UHPLC-MS/MS | 74.22 - 119.89 | < 10 | researchgate.netresearchgate.net |

| Radish | GC-MS | 89.2 - 116 | 1.71 - 5.16 | cabidigitallibrary.org |

| Beef & Milk | LC-MS/MS | 79.2 - 113.9 | < 19.2 | researchgate.net |

| Traditional Chinese Medicine | LC/MS-MS & GC/MS-MS | 76 - 127.1 | 1.0 - 6.7 | nih.gov |

Application of Analytical Techniques in Environmental Monitoring and Biomonitoring Studies

Validated analytical techniques are essential tools for environmental monitoring and human biomonitoring of this compound. nih.govmdpi.com Because this compound and the related phorate sulfone are more persistent and mobile in soil and water than the parent phorate, they are key indicators of environmental contamination. epa.gov Environmental monitoring programs utilize these methods to assess the presence and concentration of these metabolites in soil, water, and agricultural products. jru-b.com For example, studies have shown that this compound can leach into the soil and potentially contaminate groundwater, making its detection critical for environmental risk assessment. epa.gov

In the field of biomonitoring and forensic toxicology, the detection of this compound and other metabolites in biological samples is vital. medwinpublishers.com In cases of poisoning, phorate is rapidly metabolized, and its metabolites, including this compound, are the primary compounds detected in the body. nih.gov One case report on severe phorate poisoning detailed the monitoring of five metabolites, with this compound being one of the key analytes measured in blood to track the patient's response to treatment. nih.gov The presence of these metabolites in visceral matrices serves as conclusive evidence of exposure to the parent compound. researchgate.netmedwinpublishers.com These applications underscore the importance of sensitive and specific analytical methods for protecting human health and managing environmental safety. brsmeas.org

Emerging Research Areas and Future Directions in Phorate Sulfoxide Science

Refined Elucidation of Phorate (B1677698) Sulfoxide’s Specific Biotransformation Pathways in Diverse Organisms

Understanding how different organisms process phorate sulfoxide (B87167) is critical to assessing its risk. Phorate is metabolically activated through oxidation to form phorate sulfoxide and subsequently phorate sulfone. mdpi.comresearchgate.net This biotransformation is a pivotal step, as these oxidized metabolites are often more toxic than the parent compound. researchgate.net

In mammals, the liver contains the highest concentration of enzymes responsible for this bioactivation, primarily from the cytochrome P450 (CYP) family. msstate.edu However, flavin-containing monooxygenases (FMOs) are also capable of converting phorate to this compound. msstate.eduunito.it The metabolic pathways can be complex; further CYP-mediated bioactivation can convert this compound into even more potent acetylcholinesterase inhibitors like phorate oxon sulfoxide and phorate oxon sulfone. msstate.edunih.gov

Future research is focusing on mapping these specific enzymatic pathways across a wider range of organisms, including various vertebrate and invertebrate species, as well as microorganisms. The goal is to move beyond a general understanding and identify the specific enzyme isoforms involved and their varying efficiencies. This detailed knowledge will allow for more accurate predictions of species-specific sensitivity and the potential for toxicity. Less is known about the metabolic processes in aquatic insect larvae, for example, which are crucial indicators of freshwater ecosystem health. nih.gov

Table 1: Key Biotransformation Pathways of Phorate Leading to this compound

| Organism Group | Primary Enzyme System | Key Metabolites Formed | Significance |

|---|---|---|---|

| Mammals | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) msstate.eduunito.it | This compound, Phorate sulfone, Phorate oxon sulfoxide msstate.edunih.gov | Bioactivation to more potent neurotoxicants; primary detoxification and metabolism occurs in the liver. msstate.edu |

| Soil Microorganisms | Monooxygenases, Oxidoreductases ethz.ch | This compound, Phorate sulfone mdpi.comresearchgate.netethz.ch | Determines the persistence and transformation of phorate in the terrestrial environment. mdpi.com |

| Insects | Cytochrome P450 (CYP) neptjournal.com | This compound, Phoratoxon (B113761) | Conversion to the active "oxon" form is a key step in its insecticidal action. neptjournal.com |

Long-Term Environmental Accumulation and Trophic Transfer Dynamics

While the parent compound phorate degrades in the environment with a half-life of 2 to 15 days, its metabolites, this compound and phorate sulfone, are significantly more persistent and mobile. epa.gov This increased stability raises concerns about their potential for long-term accumulation in soil and water systems and subsequent transfer through food webs. epa.gov

Trophic transfer is the movement of a contaminant from one trophic level to the next, and biomagnification occurs when the concentration of that contaminant increases at successively higher levels in the food web. researchgate.net Field-based metrics like the Trophic Magnification Factor (TMF) are now considered more appropriate for assessing biomagnification potential than older, lab-based metrics. sfu.casfu.ca

Emerging research is focused on conducting long-term field studies to specifically quantify the TMF of this compound in various aquatic and terrestrial ecosystems. These studies are essential to understand whether this compound accumulates in top predators, posing a risk to their populations. The research will need to account for the compound's relatively high water solubility and lower octanol-water partition coefficient compared to classic biomagnifying chemicals, properties that influence its movement and partitioning in the environment. fao.orgepa.gov

Table 2: Environmental Properties Influencing Accumulation and Trophic Transfer

| Compound | Persistence in Soil | Mobility in Soil/Water | Potential for Ground Water Contamination |

|---|---|---|---|

| Phorate | Low (Half-life 2-15 days) epa.gov | Limited epa.gov | Low epa.gov |

| This compound | Higher than phorate epa.gov | Higher than phorate epa.gov | Significant epa.gov |

| Phorate Sulfone | Higher than phorate epa.gov | Higher than phorate epa.gov | Significant epa.gov |

Development of Novel Bioremediation and Phytoremediation Strategies for this compound Contamination

Cleaning up environments contaminated with phorate and its metabolites requires effective and sustainable solutions. Bioremediation, which uses microorganisms to break down pollutants, and phytoremediation, which uses plants for cleanup, are two promising areas of research. epa.govepa.govresearchgate.net

Research has shown that certain bacteria, such as Ralstonia eutropha, can degrade phorate, with one pathway involving the oxidation of the parent compound to this compound. ethz.ch Future work is aimed at identifying and isolating novel microbial strains with a high efficiency for degrading this compound itself. These efforts may involve genetic engineering to enhance the metabolic capabilities of these organisms for use in bioreactors or for direct application to contaminated soils (in situ). epa.gov

Phytoremediation is an aesthetically pleasing, solar-powered technology that can be used for shallow soil and water contamination. epa.govresearchgate.net Plants can absorb contaminants and break them down through internal metabolic processes (phytodegradation) or stimulate microbial degradation in the root zone (rhizoremediation). uhasselt.be The development of effective phytoremediation strategies for this compound will involve screening plant species for their ability to tolerate and metabolize the compound and exploring how plant-associated bacteria can enhance these processes. researchgate.netuhasselt.be

Advanced Ecotoxicological Modeling and Risk Prediction Under Climate Change Scenarios

Predicting the environmental risk of this compound requires sophisticated models that can simulate its behavior and effects under various conditions. ecotoxmodels.org A critical emerging research area is the integration of climate change variables into these models. Factors such as rising temperatures and altered salinity levels can significantly influence a pesticide's toxicity and metabolic fate. nih.gov

For instance, studies on coho salmon have demonstrated a 30-fold increase in the acute toxicity of phorate under high salinity conditions. nih.gov This was linked to increased formation rates of toxic metabolites, including phorate oxon sulfoxide, in the fish's liver, gill, and olfactory tissues. nih.gov Similarly, for poikilothermic organisms like midges, increased temperatures can lead to greater chemical uptake and enhanced metabolic conversion of organophosphates to their more toxic oxon forms. nih.gov

Future research will focus on developing advanced toxicokinetic-toxicodynamic (TKTD) models. ecotoxmodels.orgecotoxmodels.org These mechanism-based models can predict how the uptake, biotransformation, and toxicity of this compound change in response to specific climate stressors like temperature, pH, and salinity, allowing for more accurate risk predictions in a changing world.

Table 3: Potential Impacts of Climate Change on this compound Ecotoxicology

| Climate Change Factor | Potential Impact on this compound | Organism/System Affected | Reference |

|---|---|---|---|

| Increased Temperature | Increased uptake and metabolic bioactivation to more toxic forms. | Poikilothermic (cold-blooded) aquatic organisms. | nih.gov |

| Increased Salinity | Increased acute toxicity and higher rates of biotransformation to toxic metabolites. | Fish (e.g., Coho Salmon). | nih.gov |

| Altered Precipitation Patterns | Changes in soil moisture can alter degradation rates and runoff potential. | Terrestrial and aquatic ecosystems. | mdpi.com |

Innovative Analytical Approaches for Ultra-Trace Detection and In Situ Monitoring

The ability to detect minute quantities of this compound in complex environmental and biological samples is fundamental to research and monitoring. Current advanced methods rely on techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netmedwinpublishers.com These approaches have successfully quantified phorate and its metabolites in diverse matrices including animal tissues, eggs, water, and radishes, achieving very low limits of detection. researchgate.netcabidigitallibrary.orgscitepress.orgcabidigitallibrary.org

The future of analytical science in this area lies in two key directions. The first is the development of methods for real-time, in situ monitoring. This involves creating robust passive sampling devices, such as the diffusive gradients in thin-films (DGT) technique, which can provide time-integrated data on contaminant concentrations directly in aquatic environments. nih.govamanote.com The second is the push for higher throughput and more environmentally friendly methods, such as pressurized liquid extraction (PLE), which can process samples more quickly while reducing the use of hazardous organic solvents. mdpi.com These innovations will enable more comprehensive and efficient monitoring of this compound contamination.

Table 4: Advanced Analytical Methods for this compound Detection

| Technique | Sample Matrix | Typical Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| UPLC-MS/MS | Livestock muscle, Eggs | 0.0005–0.005 mg/kg | researchgate.netscitepress.org |

| UPLC-MS/MS | Water | 5 ng/L | cabidigitallibrary.org |

| GC-MS | Radish | 0.003–0.01 mg/kg | cabidigitallibrary.org |

| GC-MS | Visceral Tissues | Qualitative Detection | medwinpublishers.com |

Integrated Assessment of this compound within Organophosphate Common Mechanism Groups

This compound does not exist in an environmental vacuum. It is a member of the broader class of organophosphate (OP) pesticides, which are known to share a common mechanism of toxicity: the inhibition of the enzyme acetylcholinesterase (AChE). regulations.govepa.govregulations.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) are mandated to consider the cumulative risks from chemicals that share a common toxic effect. regulations.govregulations.gov

Therefore, a significant future direction is the integrated assessment of this compound within the OP common mechanism group. This involves determining its relative potency compared to other OPs and their metabolites. regulations.gov Limited data suggest that this compound has a similar potential for cholinesterase inhibition as its parent compound, but more comprehensive comparative assays are needed, especially for the oxon degradates which are often more potent. regulations.gov

Future cumulative risk assessments will incorporate more refined data on the exposure patterns and relative potencies of all relevant OP metabolites, including this compound. This integrated approach will provide a more realistic picture of the total risk posed to human and ecological health from simultaneous exposure to multiple AChE-inhibiting compounds. regulations.gov

Q & A

Q. How can Phorate sulfoxide be accurately detected and quantified in environmental or biological samples?

this compound is typically analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is recommended for sample preparation, achieving recovery rates of 76.0–88.1% with precision (RSD <8.5%) in urine matrices. Key parameters include precursor ion m/z 277.0 and product ions m/z 199.0/143.0, with a retention time of 5.9 minutes . Method validation should include matrix-matched calibration to account for signal suppression/enhancement.

Q. What factors influence the sensitivity of this compound detection in complex matrices?

Sensitivity depends on:

- Collision energy optimization : 5–15 eV for product ion generation .

- Matrix effects : Urine and soil samples require cleanup steps (e.g., dispersive solid-phase extraction) to reduce interferences.

- Ionization efficiency : Electrospray ionization in positive mode (ESI+) is optimal . Calibration curves should be validated at 0.10–0.50 μg/L to ensure linearity (R² ≥0.999) .

Q. How does this compound’s stability vary under different storage conditions?

this compound degrades under alkaline conditions and UV exposure. Store samples at 4°C in amber vials to minimize oxidation to Phorate sulfone. Stability studies show <10% degradation over 72 hours in acidic matrices (pH <4) .

Q. What are the primary metabolites of this compound in aquatic systems?

this compound undergoes further oxidation to Phorate sulfone (m/z 293.0) in environments with high microbial activity or oxidative stressors. In fish, sulfoxide-to-sulfone conversion is accelerated under hypersaline conditions (32 g/L salinity) .

Q. Which safety protocols are critical when handling this compound in laboratory settings?

Follow chemical hygiene plans (CHPs) and SOPs for organophosphates:

- Use fume hoods for weighing and synthesis.

- Wear nitrile gloves and eye protection.

- Decontaminate spills with activated charcoal and 10% NaOH solution.

- Document emergency response plans for accidental exposure .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s toxicity data across studies?

Discrepancies often arise from environmental variables (e.g., salinity, temperature). For example, coho salmon exposed to this compound at 32 g/L salinity showed 50% higher mortality than at 8 g/L due to osmoregulatory stress . Control these variables by:

- Standardizing test organisms’ acclimation periods.

- Reporting dissolved oxygen, pH, and ion concentrations in toxicity assays.

Q. What methodological gaps exist in current analytical workflows for this compound?

Limited data on isomeric interferences (e.g., co-eluting sulfonyl metabolites) and low-temperature stability (-20°C storage effects) are notable gaps. Address these by:

Q. How can researchers optimize collision-induced dissociation (CID) parameters for this compound in novel matrices?

For non-urine matrices (e.g., plant tissues), adjust:

Q. What statistical approaches are recommended for reconciling conflicting ecotoxicological data?

Apply meta-analysis frameworks to harmonize datasets:

Q. How does this compound interact with co-occurring pesticides in synergistic toxicity assays?

this compound exhibits additive toxicity with carbamates (e.g., aldicarb) in aquatic systems. Design experiments using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.